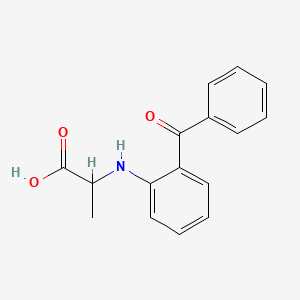

N-(2-Benzoylphenyl)alanine

Description

Structure

3D Structure

Properties

CAS No. |

76477-50-4 |

|---|---|

Molecular Formula |

C16H15NO3 |

Molecular Weight |

269.29 g/mol |

IUPAC Name |

2-(2-benzoylanilino)propanoic acid |

InChI |

InChI=1S/C16H15NO3/c1-11(16(19)20)17-14-10-6-5-9-13(14)15(18)12-7-3-2-4-8-12/h2-11,17H,1H3,(H,19,20) |

InChI Key |

QHEGGUYUZJQCLN-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC(C(=O)O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2 |

Synonyms |

N-(2-benzoylphenyl)alanine N-benz-Phe |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches

Direct Synthesis of N-(2-Benzoylphenyl)alanine Frameworks

The creation of the this compound core structure is primarily achieved through N-arylation reactions. A prominent method is the Ullmann-type coupling reaction, where an aryl halide is coupled with an amino acid. Specifically, the synthesis can involve the reaction of an alanine (B10760859) ester with 2-bromobenzophenone, catalyzed by a copper(I) salt in the presence of a base. chimia.chacs.org Studies have shown that α-amino acids can serve as effective ligands to promote these copper-catalyzed reactions, allowing them to proceed at lower temperatures than traditional Ullmann condensations. chimia.chacs.orgiupac.org The choice of amino acid can influence the reaction rate, with those possessing larger hydrophobic groups generally leading to higher yields. acs.org

Asymmetric Synthesis Utilizing Chiral Auxiliaries Derived from this compound

Derivatives of this compound are instrumental in the field of asymmetric synthesis, particularly when used to form chiral auxiliaries. These auxiliaries, when complexed with a metal ion, create a specific chiral environment that directs the stereochemical outcome of subsequent reactions, allowing for the synthesis of tailor-made α-amino acids. nih.govmdpi.com

Employment of Nickel(II) Schiff Base Complexes

A highly successful strategy involves the use of square-planar Nickel(II) complexes of Schiff bases. nih.govcvut.czresearchgate.net These complexes are formed from a chiral ligand, typically a derivative of (S)-proline like (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (BPB), an amino acid such as glycine (B1666218), and a Ni(II) salt. mdpi.comcvut.czcas.cz The resulting structure acts as a chiral nucleophilic glycine equivalent. beilstein-journals.org The bulky benzoylphenyl group from the chiral auxiliary effectively shields one face of the complex, which is a key factor in dictating the approach of electrophiles and ensuring high stereoselectivity. beilstein-journals.orgbeilstein-journals.org The rigidity of these complexes is enhanced by noncovalent interactions, such as π-stacking between the o-phenylene fragment and the benzyl (B1604629) group of the proline moiety, which further improves stereochemical control. beilstein-journals.org

Enantioselective Alkylation Reactions in Amino Acid Synthesis

One of the most powerful applications of these chiral Ni(II) complexes is in the asymmetric synthesis of α-amino acids via alkylation. rsc.orgacs.org The process involves the deprotonation of the glycine-derived Schiff base complex to form a chiral enolate, which then reacts with an alkyl halide. nih.govrsc.org Due to the steric hindrance provided by the chiral auxiliary, the alkyl group is added from the less hindered side, leading to the formation of a new amino acid with a specific stereochemistry. rsc.orgthieme-connect.com This method has been used to synthesize a wide array of non-proteinogenic amino acids with high optical purity and in good yields. rsc.orgacs.org After alkylation, the newly formed amino acid is released from the complex by acid hydrolysis, and the chiral auxiliary can be recovered and reused. rsc.orgacs.org

Table 1: Examples of Asymmetric Alkylation of (S)-Glycine Ni(II) Complex This table presents a selection of α-amino acids synthesized via alkylation of the Ni(II) complex of the Schiff base derived from glycine and (S)-o-[(N-benzylprolyl)amino]benzophenone, demonstrating the high optical yields achievable.

| Alkylating Agent | Resulting Amino Acid | Optical Yield (%) |

| Methyl Iodide | (S)-Alanine | 70-92% |

| Isopropyl Bromide | (S)-Valine | 70-92% |

| Benzyl Bromide | (S)-Phenylalanine | 70-92% |

| 1-Iodo-3-indolemethane | (S)-Tryptophan | 70-92% |

| sec-Butyl Bromide | (S)-Isoleucine | 70-92% |

| Data sourced from research findings. rsc.org |

Asymmetric Aldol (B89426) Condensation Reactions

The chiral Ni(II) Schiff base complexes are also highly effective in mediating asymmetric aldol condensation reactions. nih.govscribd.comsigmaaldrich.com This reaction involves the addition of the glycine enolate equivalent to an aldehyde, forming β-hydroxy-α-amino acids, which are valuable building blocks in organic synthesis. nih.gov The stereoselectivity of the aldol addition is controlled by the chiral ligand, which directs the approach of the aldehyde to the enolate. bioorganica.com.uabeilstein-journals.org This methodology allows for the creation of two new stereogenic centers with a high degree of control. bioorganica.com.ua The resulting diastereomeric products can often be separated, or the reaction conditions can be tuned to favor the formation of a single diastereomer. bioorganica.com.ua

Stereochemical Control and Diastereoselectivity in Synthetic Pathways

The remarkable stereochemical control exerted by this compound-derived auxiliaries stems from the rigid, well-defined structure of the corresponding Ni(II) Schiff base complexes. rsc.orgthieme-connect.com The square-planar coordination of the nickel ion, combined with the significant steric bulk of the benzoylphenyl group, creates a distinct and highly influential chiral environment. researchgate.netbeilstein-journals.org This configuration effectively blocks one face of the planar glycine enolate, forcing electrophiles to approach from the opposite, unshielded face. rsc.orgacs.org This principle of facial diastereoselectivity is the foundation for the high enantiomeric excesses observed in alkylation reactions and the high diastereoselectivity in aldol and Michael addition reactions. acs.orgacs.org The stereochemical outcome can be thermodynamically controlled, where the system equilibrates to the most stable diastereomeric product. cvut.czbioorganica.com.ua

Derivatization Strategies for Structural Modification

The this compound scaffold offers multiple sites for structural modification, allowing for the creation of diverse derivatives. The primary amine and carboxylic acid functionalities of the amino acid backbone are common targets for derivatization. Standard peptide synthesis protocols can be employed, where the amino group is protected (e.g., with Fmoc or Boc groups) while the carboxylic acid is activated for coupling. peptide.combeilstein-journals.org The amino group can be N-methylated or acylated, and the carboxylic acid can be esterified or converted to an amide. peptide.comnih.gov

Furthermore, the aromatic rings of the benzoylphenyl group can undergo electrophilic aromatic substitution, and the ketone functionality can be reduced to a secondary alcohol, opening pathways for further functionalization. nih.gov These derivatization strategies enable the synthesis of a broad library of compounds for applications such as peptide stapling or the development of novel pharmacologically active molecules. nih.gov

Chemical Modification of the Alanine Moiety

A key strategy in diversifying the applications of this compound involves the chemical modification of its alanine core. This is frequently accomplished through the alkylation of a chiral nickel(II) complex of the Schiff base formed between an amino acid (like glycine or alanine) and a chiral auxiliary derived from N-(2-benzoylphenyl)prolinamide. This method allows for the asymmetric synthesis of a wide range of tailor-made α-amino acids. mdpi.comthieme-connect.com

The general approach involves forming a Ni(II) complex, which serves as a nucleophilic glycine or alanine equivalent. This complex is then subjected to alkylation with various electrophiles. The chiral environment provided by the ligand directs the alkylation to occur with high diastereoselectivity. Subsequent hydrolysis of the complex releases the newly synthesized, optically pure α-amino acid and allows for the recovery of the chiral auxiliary. researchgate.net

For instance, the Ni(II) complex derived from (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (BBP) and glycine can be alkylated to produce a variety of α-amino acids. thieme-connect.com Similarly, starting with the alanine-derived complex allows for the synthesis of α,α-disubstituted amino acids. mdpi.com A study by Jamieson and co-workers demonstrated the alkylation of an alanine-derived Ni(II) complex with 5-iodopentene to yield the desired product with 70% yield and 98% enantiomeric excess (ee). mdpi.com

These methodologies have been successfully applied to synthesize various complex amino acids, including fluorine-containing phenylalanines and conformationally constrained amino acids used for peptide stapling. thieme-connect.comnih.gov

Table 1: Examples of Alanine Moiety Modification

| Starting Material | Reagent/Electrophile | Product Type | Yield | Diastereoselectivity/ee | Reference |

|---|---|---|---|---|---|

| Ni(II) complex of (S)-BBP and Glycine | Benzyl bromide | Phenylalanine derivative | >90% (diastereomeric ratio) | >90% d.e. | mdpi.com |

| Ni(II) complex of (S)-BBP and Alanine | Fluoro-benzyl bromides | α-Methyl(phenyl)alanines | >90% selectivity | >90% | thieme-connect.com |

| Ni(II) complex with Alanine | 5-Iodopentene | α,α-Disubstituted amino acid | 70% | 98% ee | mdpi.com |

| Ni(II) complex with Glycine | Various benzyl bromides | Phenylalanine-type α-AAs | - | - | mdpi.com |

Substitution Patterns on the Benzoylphenyl Group

Modifying the substitution pattern on the benzoylphenyl group of the chiral auxiliary is a critical strategy for fine-tuning the steric and electronic properties of the resulting metal complexes. These modifications can influence the reactivity and stereoselectivity of the asymmetric synthesis of amino acids. mdpi.comresearchgate.net

Researchers have synthesized a variety of chiral ligands with different substituents on the benzoylphenyl ring or the associated N-benzyl moiety of the prolinamide auxiliary. For example, new chiral auxiliaries such as (S)-N-(2-benzoylphenyl)-1-(2-fluorobenzyl)pyrrolidine-2-carboxamide were developed. researchgate.net The introduction of a single fluorine atom was found to improve the diastereoselectivity of alkylation reactions and facilitate reaction analysis using 19F NMR. researchgate.net

Other modifications include the introduction of chloro or dimethylphenyl groups. An improved synthesis for the Hamari ligand involved the use of 2-amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloric salt, highlighting the incorporation of a chloro-substituted benzoylphenyl group. mdpi.com Similarly, chiral reagents like (S)-N-(2-(2',5'-dimethylphenyl)benzoyl)-1-benzylpyrrolidine-2-carboxamide have been synthesized, which introduces a dimethylphenyl substitution pattern. ysu.am These structural changes in the ligand are crucial for optimizing the synthesis of specific target amino acids. mdpi.com

Table 2: Examples of Benzoylphenyl Group Substitutions in Chiral Auxiliaries

| Chiral Auxiliary/Ligand | Substitution on Benzoylphenyl Group | Purpose/Advantage | Reference |

|---|---|---|---|

| (S)-N-(2-Benzoyl-4-chlorophenyl) derivative | 4-Chloro | Used in improved Hamari ligand synthesis | mdpi.com |

| (S)-N-(2-(2',5'-Dimethylphenyl)benzoyl) derivative | 2',5'-Dimethyl | Synthesis of new chiral Ni(II) complexes | ysu.am |

| (S)-N-(2-Benzoylphenyl)-1-(fluorobenzyl)pyrrolidine-2-carboxamides | Fluoro on N-benzyl group (indirectly modifying the complex) | Improved diastereoselectivity and 19F NMR analysis | researchgate.net |

| (S)-N-(2-Benzoyl-5-tert-butylphenyl) derivative | 5-tert-Butyl | Oxidatively stable ligand | researchgate.net |

Formation of Conjugates and Probes

This compound and its analogs, particularly those with photoreactive groups, are valuable for creating chemical probes and conjugates. The benzophenone (B1666685) moiety itself is a well-known photocross-linking agent. acs.org

A prominent example is the synthesis and application of p-benzoyl-L-phenylalanine (BPA), a photoreactive amino acid analog. nih.gov BPA can be incorporated into peptides using solid-phase synthesis. When exposed to UV light (around 350 nm), the benzoyl group forms a reactive triplet state that can create covalent cross-links with nearby molecules, making it an excellent tool for photolabeling and studying protein-protein interactions. acs.orgnih.gov For instance, BPA was substituted for tryptophan in a calmodulin-binding peptide. Upon photolysis, this peptide successfully and specifically cross-linked to calmodulin, demonstrating its utility as a photoprobe. nih.gov

Furthermore, derivatives of this compound have been synthesized as conjugates with other molecules to explore combined biological activities. For example, a series of this compound derivatives were synthesized and evaluated for anti-inflammatory activity, envisioning them as bioisosteres or analogs of other anti-inflammatory agents like amfenac (B1665970). acs.orgnih.gov This approach conjugates the core structure with different chemical groups to modulate its properties. Another area of research involves creating conjugates of dexketoprofen (B22426) with amino acids, including alanine, to produce novel amide derivatives with potential therapeutic applications. mdpi.com

Table 3: Examples of this compound-based Conjugates and Probes

| Compound/Derivative | Conjugate/Probe Type | Application | Key Feature | Reference |

|---|---|---|---|---|

| p-Benzoyl-L-phenylalanine (BPA) | Photoreactive Probe | Photolabeling of proteins (e.g., calmodulin) | Benzophenone moiety for UV-induced cross-linking | acs.orgnih.gov |

| N-(2-Benzoyl-4-chlorophenyl)alanine Ethyl Ester | Anti-inflammatory Conjugate | Potential anti-inflammatory agent | Structure-activity relationship studies | acs.org |

| N-(2-Benzoyl-5-chlorophenyl)alanine Ethyl Ester | Anti-inflammatory Conjugate | Potential anti-inflammatory agent | Structure-activity relationship studies | acs.org |

Molecular Structure, Conformation, and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

The determination of the precise molecular structure of N-(2-Benzoylphenyl)alanine and its derivatives is accomplished through a combination of spectroscopic and diffraction methods. Each technique offers unique information, and together they provide a comprehensive structural portrait.

NMR spectroscopy is a cornerstone for the characterization of this compound, especially when it is part of larger, complex structures used in synthesis.

High-resolution ¹H and ¹³C NMR spectroscopy in solution are primary tools for confirming the identity and purity of this compound derivatives and their metal complexes. upce.cz In the context of its well-studied Nickel(II) complexes, which serve as synthons for creating other amino acids, detailed NMR analysis is crucial. upce.czcnr.it

The full assignment of proton (¹H) and carbon (¹³C) signals is achieved using a combination of one-dimensional and two-dimensional NMR experiments, including H,H-COSY, HSQC, and HMBC. cas.czresearchgate.net These techniques map the connectivity between protons and carbons, allowing for unambiguous signal assignment. researchgate.net Furthermore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly valuable, as they reveal through-space interactions between protons. This data is used to determine the absolute configuration at the α-carbon of the amino acid, a critical factor in asymmetric synthesis. researchgate.net For instance, the diastereomeric excess of synthesized complexes can be quantified by analyzing the integrals of specific, well-resolved signals in the ¹H NMR spectrum. cnr.it

Table 1: Representative NMR Data for Ni(II) Complexes of Schiff Bases involving the (S)-N-(2-benzoylphenyl) Moiety (Note: Data is based on characterization of closely related glycine (B1666218) and aromatic amino acid complexes as specific data for the simple alanine (B10760859) complex is not detailed in the literature.)

| Nucleus | Technique(s) Used | Typical Application | Reference |

| ¹H | 1D NMR, H,H-COSY, NOESY | Signal assignment, determination of diastereomeric excess, and analysis of solution-state conformation. | cnr.itcas.cz |

| ¹³C | 1D NMR, HSQC, HMBC | Full structural assignment in conjunction with proton data. | cas.czresearchgate.net |

| ¹⁵N | 1D NMR | Characterization of the nitrogen environment; complexation causes a significant downfield shift in the ¹⁵N signal. | researchgate.net |

Solid-state NMR (SSNMR) is a powerful, non-destructive technique for investigating the structure of materials without the need for single crystals. It is particularly adept at identifying polymorphism—the existence of multiple crystalline forms—and characterizing hydrogen bonding networks. acs.org While specific SSNMR studies on this compound were not found, the methodology is well-established for analogous molecules like N-benzoyl-L-phenylalanine. acs.orgebi.ac.uk

In such studies, ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) experiments can reveal the presence of multiple, distinct molecules in a polycrystalline sample, with each polymorph giving rise to a unique set of NMR signals. acs.org The chemical shifts of ¹³C and ¹⁵N nuclei are highly sensitive to their local electronic environment, which is influenced by factors like molecular conformation and hydrogen bond strength. ebi.ac.uk For example, ¹⁵N isotropic chemical shifts are known to move downfield by approximately 15 ppm for proton donors (like N-H groups) involved in hydrogen bonds. mdpi.com By applying advanced 2D SSNMR correlation techniques, it is possible to establish through-space proximities between nuclei, providing detailed insights into the packing and intermolecular interactions within different crystalline forms. rsc.org This methodology would be directly applicable to analyzing the solid-state structures of this compound and its derivatives.

In a high-resolution study of a related glycine complex, diffraction data was collected at a low temperature (100 K) using synchrotron radiation. nih.gov The analysis revealed a pseudo-square-planar geometry around the central Ni(II) ion, which is coordinated by three nitrogen atoms and one oxygen atom from the Schiff base ligand. nih.gov The detailed topological analysis of the electron density derived from these experiments allows for an examination of the electronic structure, including the d-orbital populations of the nickel atom, which was confirmed to have a +2 oxidation state with a d⁸ configuration. researchgate.netnih.gov This level of detail is crucial for understanding the reactivity and stereoselectivity of these complexes in synthesis. researchgate.net

Table 2: Selected Crystallographic Data for a Ni(II) Complex of a Schiff Base of (S)-N-(2-benzoylphenyl)-1-benzylprolinamide and Glycine

| Parameter | Value / Description | Reference |

| Coordination Geometry | Pseudo-square-planar | nih.gov |

| Ni–N Bond Lengths (Å) | 1.9414 (3), 1.8559 (3), 1.8533 (3) | nih.gov |

| Ni–O Bond Length (Å) | 1.8620 (4) | nih.gov |

| Data Collection Temp. (K) | 100 | nih.gov |

| Key Structural Feature | The N(1) atom of the prolinamide is 0.359 Å above the plane defined by the Ni(1), N(2), and N(3) atoms. | researchgate.net |

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of a molecule. For the chiral Ni(II) complexes derived from this compound, CD spectroscopy is routinely used to determine the configuration at the newly formed stereocenter of the amino acid. cas.czcas.cz

The underlying principle is that the CD spectrum of a starting complex (e.g., the glycine adduct) changes significantly upon alkylation to form a new amino acid derivative like the alanine complex. cas.cz This change is caused by the new substituent at the α-carbon (C-19 in the literature), which introduces a new source of chirality and distorts the chromophore system of the complex. The resulting Cotton effects observed in the CD spectrum are characteristic of the product's configuration, allowing for a rapid and reliable assessment of stereochemistry. cas.czcas.cz

High-Resolution Solution NMR (1H and 13C NMR)

X-ray Diffraction Analysis of Single Crystals and Complexes

Conformational Analysis and Intermolecular Interactions

The conformation of this compound, both in its free form and when complexed, dictates its chemical properties and interactions. The solid-state conformation is definitively revealed by X-ray crystallography. For example, analysis of Ni(II) complexes shows a distinct out-of-plane pucker in the prolinamide portion of the ligand. researchgate.net

In solution, 2D NOESY NMR experiments provide crucial conformational information by identifying protons that are close in space, even if they are distant in the bonded structure. cas.czresearchgate.net Such studies on related complexes have revealed details like the slow rotation of phenyl rings around their single bonds, indicating hindered movement and a well-defined solution-state structure. cas.cz

The packing of molecules in the crystal lattice, also determined by X-ray diffraction, is governed by a network of intermolecular interactions. These can include conventional hydrogen bonds, weaker C-H···O or C-H···π interactions, and van der Waals forces. While specific intermolecular contacts for an this compound complex have not been detailed in the provided literature, their analysis is a standard part of crystallographic studies and is fundamental to understanding the solid-state properties of the compound.

Intramolecular Hydrogen Bonding Networks

The formation of intramolecular hydrogen bonds in derivatives of this compound is a complex subject, heavily influenced by the steric hindrance imposed by the ortho-benzoyl group.

In studies of model compounds, it has been demonstrated that a conventional two-center intramolecular hydrogen bond is not feasible in molecules like N-(2-benzoylphenyl)acetamide . nih.govresearchgate.net The steric effects of the o-benzoyl group prevent the necessary geometry for such an interaction in both the solid state and in a DMSO-d6 solution. nih.govresearchgate.net However, theoretical studies on N-(2-benzoylphenyl)acetamide indicate that its most stable conformation in the gas phase is indeed stabilized by a hydrogen bond between the amide N-H group and the carbonyl oxygen of the benzoyl group. scielo.org.mxscielo.org.mx A conformer that is close in energy is stabilized by a weaker C-H•••π interaction. scielo.org.mxscielo.org.mx

To overcome the steric constraints, more complex hydrogen bonding networks can form. In oxalyl derivatives such as N1,N2-bis(2-benzoylphenyl)oxalamide , the formation of intramolecular three-center hydrogen bonds has been demonstrated through X-ray diffraction analysis. nih.govresearchgate.net This type of interaction is proposed to overcome the steric limitations that prevent simpler hydrogen bonds. nih.gov In another complex derivative, N-(2-benzoyl-5-ethynylphenyl)quinoline-2-carboxamide , the molecular conformation is influenced by an intramolecular bifurcated N—H⋯(O,N) hydrogen bond, which results in the formation of S(5) and S(6) rings. iucr.orgnih.gov

| Derivative Compound | Type of Intramolecular Interaction | Method of Observation |

| N-(2-benzoylphenyl)acetamide | Disfavored two-center N-H•••O bond due to steric hindrance. nih.govresearchgate.net | X-ray Diffraction, NMR nih.govresearchgate.net |

| N-(2-benzoylphenyl)acetamide | N-H•••O=C (benzoyl) bond in most stable conformer; C-H•••π in another. scielo.org.mxscielo.org.mx | DFT Calculations scielo.org.mxscielo.org.mx |

| N1,N2-bis(2-benzoylphenyl)oxalamide | Three-center hydrogen bonds. nih.govresearchgate.net | X-ray Diffraction nih.govresearchgate.net |

| N-(2-benzoyl-5-ethynylphenyl)quinoline-2-carboxamide | Bifurcated N—H⋯(O,N) hydrogen bond. iucr.orgnih.gov | X-ray Diffraction iucr.orgnih.gov |

Non-Covalent Interactions and Crystal Packing

In the solid state, the crystal structure of this compound derivatives is stabilized by a variety of non-covalent interactions, which dictate the supramolecular assembly. The benzoyl group is a key participant in these interactions.

In oxalyl derivatives, this group contributes to the formation of one- and two-dimensional crystal networks. nih.gov These networks are developed through weak interactions including C-H∙∙∙A (where A is an oxygen atom or a π system) and dipolar C=O∙∙∙A interactions (where A is a carbonyl group or a π system). nih.gov

A more detailed view of crystal packing is provided by the structure of N-(2-benzoyl-5-ethynylphenyl)quinoline-2-carboxamide . Its crystal lattice is assembled into a three-dimensional network through weak C—H⋯O hydrogen bonds. iucr.orgnih.gov Furthermore, the structure features significant π–π stacking interactions that contribute to its stability. iucr.orgnih.gov In some cases, such as Ni(II) complexes of Schiff bases derived from (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide , the crystal packing is determined solely by weak interactions, in the absence of any strong intra- or intermolecular hydrogen bonds. nih.gov

| Derivative Compound | Type of Non-Covalent Interaction | Key Geometric Parameters |

| Oxalyl derivatives | C-H∙∙∙O, C-H∙∙∙π, Dipolar C=O∙∙∙π. nih.gov | Forms 1-D and 2-D networks. nih.gov |

| N-(2-benzoyl-5-ethynylphenyl)quinoline-2-carboxamide | Intermolecular C—H⋯O hydrogen bonds; π–π stacking. iucr.orgnih.gov | Centroid–centroid distances: 3.695 Å and 3.751 Å. iucr.orgnih.gov |

| Ni(II) complex of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide derivative | Weak, unspecified interactions. nih.gov | No hydrogen bonds observed. nih.gov |

Polymorphism Studies

Based on a review of the available scientific literature, no dedicated studies on the polymorphism of this compound have been reported. While research on the polymorphism of isomers like N-benzoyl-L-phenylalanine exists, these findings are not directly applicable to the title compound due to significant structural differences. researchgate.netebi.ac.uk

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of N-(2-Benzoylphenyl)alanine and its analogs.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For derivatives of this compound, such as N-(2-benzoyl-phenyl) oxalyl, DFT calculations have been performed to determine their optimized geometric structures. A common approach involves using the B3LYP method with a 6-311+G* basis set to obtain the most stable conformation of the molecule. researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography to validate the theoretical model. researchgate.net The optimized geometry is crucial for subsequent analyses of the molecule's electronic properties.

Frontier Molecular Orbital (FMO) Analysis and Charge Transfer Properties

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. numberanalytics.comnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. numberanalytics.com For N-(2-benzoylphenyl) oxalamate, a related compound, FMO analysis has been conducted to understand its charge transfer characteristics. researchgate.net The analysis suggests that charge transfer occurs within the molecule, which is a key factor in its electronic behavior. researchgate.net The energies of these frontier orbitals and their gap are calculated to provide insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies a more reactive molecule. numberanalytics.com

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Delocalization

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization and hyperconjugative interactions within a molecule. numberanalytics.comuni-muenchen.de This analysis transforms the complex molecular wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure elements like bonds and lone pairs. uni-muenchen.de For derivatives like N-(2-benzoyl-phenyl) oxalyl, NBO analysis has been employed to investigate three-centered intramolecular hydrogen bonding. researchgate.net The study of donor-acceptor interactions within the NBO framework reveals the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.descirp.org These interactions are crucial for understanding the molecule's stability and the nature of its intramolecular forces. scirp.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map displays different colors to represent varying electrostatic potential values on the molecular surface. researchgate.net Typically, red and yellow areas indicate negative potential (electron-rich regions) and are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor regions) and are prone to nucleophilic attack. researchgate.netbhu.ac.in For N-(2-benzoyl-phenyl) oxalyl derivatives, MEP maps have been calculated using the B3LYP/6-311+G* level of theory to identify these reactive zones and understand intermolecular interaction patterns. researchgate.netresearchgate.net

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of a molecular system, providing detailed information about its conformational dynamics and intermolecular interactions. nih.govresearchgate.net For molecules related to this compound, such as para-(benzoyl)-phenylalanine, MD simulations have been employed to understand their stability and interactions within a biological environment. nih.gov These simulations can track the trajectory of atoms and molecules over time, revealing how the compound flexes, changes its shape, and interacts with surrounding molecules like water or a target protein. nih.govambermd.org The analysis of these trajectories can show stable intermolecular interactions, such as hydrogen bonds, which are crucial for the molecule's function. nih.gov

Computational Prediction of Binding Modes and Target Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. pharmatutor.orgresearchgate.net This method is widely used in drug design to understand how a ligand, such as a derivative of this compound, might bind to a protein receptor. pharmatutor.orgresearchgate.net For instance, docking studies have been performed on N-(2-benzoylphenyl)-L-tyrosine derivatives to investigate their interaction with the peroxisome proliferator-activated receptor-γ (PPAR-γ), a target for anti-diabetic drugs. pharmatutor.orgresearchgate.net These studies can identify key amino acid residues in the binding pocket that interact with the ligand and can help in elucidating the mechanism of action. pharmatutor.org The results of docking studies are often scored to estimate the binding affinity, providing a basis for designing more potent and selective molecules. jppres.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(2-benzoyl-phenyl) oxalamate |

| N-(2-benzoyl-phenyl) oxalyl |

| para-(benzoyl)-phenylalanine |

| N-(2-benzoylphenyl)-L-tyrosine |

Structure-Activity Relationship (SAR) Modeling at a Theoretical Level

Theoretical Structure-Activity Relationship (SAR) modeling for this compound and its derivatives, while not extensively documented in dedicated public studies, can be understood through the lens of computational approaches applied to structurally similar anti-inflammatory agents. The primary mechanism of action for this class of compounds is believed to be the inhibition of the cyclooxygenase (COX) enzyme. nih.gov Computational techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) are instrumental in elucidating the molecular interactions that govern this inhibitory activity.

Molecular Docking Insights

Molecular docking studies on analogous compounds, such as dexketoprofen (B22426) amide derivatives and other cyclic imides, have provided valuable insights into the binding modes within the active sites of COX-1 and COX-2 isoenzymes. mdpi.comnih.gov These studies suggest that this compound derivatives likely bind to a receptor site on the cyclooxygenase enzyme. nih.gov For instance, research on similar inhibitors has shown that specific substitutions can significantly influence binding affinity and selectivity. In docking studies of related compounds, key interactions often involve hydrogen bonding with residues like Arginine (Arg) and Tyrosine (Tyr) within the COX active site. nih.gov The benzoylphenyl moiety is hypothesized to anchor the molecule within a hydrophobic pocket of the enzyme, while the alanine (B10760859) side chain can be modified to optimize interactions with the surrounding amino acid residues.

For example, molecular docking of certain anti-inflammatory compounds has revealed that methoxy (B1213986) groups can insert deep into a secondary pocket of the COX-2 active site, forming hydrogen bonds with residues such as Histidine (His90) and Arginine (Arg513). nih.gov Similarly, the introduction of different substituents on the phenyl rings of this compound would be expected to modulate these interactions. The specific orientation and interactions, such as π-π stacking and hydrophobic interactions, are crucial for stabilizing the ligand-enzyme complex and are a key focus of theoretical modeling. d-nb.info

Quantitative Structure-Activity Relationship (QSAR)

While a specific 3D-QSAR model for this compound was not found in the public literature, the principles from studies on other anti-inflammatory agents are directly applicable. QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the biological activity of a series of compounds with their 3D physicochemical properties, such as steric, electrostatic, and hydrophobic fields. nih.govmdpi.com

For a series of this compound derivatives, a QSAR model would likely reveal the importance of:

Steric Factors: The size and shape of substituents on the benzoyl and phenyl rings would influence the fit within the COX active site. CoMFA contour maps for similar molecules often show that bulky groups in certain positions can either enhance or diminish activity depending on the topology of the binding pocket.

Electrostatic Properties: The distribution of partial charges across the molecule is critical for forming hydrogen bonds and electrostatic interactions with polar residues in the enzyme. CoMSIA models for related inhibitors frequently highlight the importance of hydrogen bond donor and acceptor fields for activity. nih.gov

Hydrophobicity: The lipophilicity of the molecule and its substituents affects its ability to enter the hydrophobic channel of the COX enzyme.

Research Findings from Analogous Compounds

A study on a series of this compound derivatives synthesized and tested for anti-inflammatory activity provides a basis for a classical SAR analysis, which can inform theoretical models. nih.gov The data from this study, presented below, illustrates how modifications to the core structure impact biological activity.

| Compound | R | R' | X | Anti-inflammatory Activity (% Inhibition of Pleurisy) |

|---|---|---|---|---|

| 1 | H | H | H | 32 |

| 2 | H | H | 4'-Cl | 50 |

| 3 | H | H | 3'-Cl | 40 |

| 4 | H | H | 2'-Cl | 44 |

| 5 | H | H | 4'-F | 39 |

| 6 | H | H | 4'-CH3 | 43 |

| 7 | H | H | 4'-OCH3 | 27 |

| 8 | H | H | 3',4'-Cl2 | 39 |

| 9 | H | CH3 | H | 35 |

| 10 | H | CH3 | 4'-Cl | 52 |

| 11 | CH3 | H | H | 25 |

| 12 | CH3 | H | 4'-Cl | 48 |

| 13 | H | H | 5-Cl | 43 |

| 14 | H | H | 5-F | 42 |

| 15 | H | H | 5-CH3 | 32 |

| 16 | H | H | 5-NO2 | 16 |

| 17 | H | H | 4-Cl | 15 |

| 18 | H | H | 4,5-Cl2 | 26 |

| Indomethacin (B1671933) | N/A | 52 |

Data sourced from Walsh, D. A., Sleevi, M. C., & Sancilio, L. F. (1984). Antiinflammatory activity of this compound derivatives. Journal of Medicinal Chemistry, 27(10), 1317-1321. nih.gov

Mechanistic Investigations in Biological Systems in Vitro/in Silico Focus

Enzyme Interaction and Inhibition Mechanisms

The primary mechanism of action investigated for N-(2-Benzoylphenyl)alanine derivatives is the inhibition of enzymes involved in the inflammatory cascade.

Research into derivatives of this compound has been significantly guided by their potential to interact with cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govacs.org A series of these derivatives were synthesized and envisioned to bind to a receptor site on the COX enzyme based on a model first proposed by Appleton and Brown. nih.govacs.org This model uses the peroxyradical of arachidonic acid as a template to explain how nonsteroidal anti-inflammatory drugs (NSAIDs) bind to the enzyme. acs.org

The this compound structure was designed to mimic aspects of other known anti-inflammatory agents like amfenac (B1665970) and proquazone, suggesting a specific topological fit within the enzyme's active site. acs.org In silico molecular docking studies on structurally related compounds, such as ketoprofen (B1673614) amides, have further elucidated these interactions. These studies predict binding to the COX-2 active site through various interactions, including hydrogen bonds with key amino acid residues like Tyrosine-115, Arginine-120, and Glutamate-524, as well as pi-sigma and pi-alkyl interactions with residues such as Valine-89, Leucine-93, and Valine-116. researchgate.net The anti-inflammatory activity of several synthesized this compound derivatives was evaluated in the Evans blue-carrageenan induced pleural effusion assay, with some compounds showing potency relative to the established NSAID, indomethacin (B1671933). nih.govacs.org

| Compound Derivative | Relative Anti-inflammatory Potency | Reference |

| Derivative A | One-tenth as potent as indomethacin | nih.gov |

| Derivative B | One-tenth as potent as indomethacin | nih.gov |

| Derivative C | Weakly active in adjuvant arthritis model | nih.govacs.org |

While cyclooxygenase is the most prominently studied target, related benzophenone-containing structures have been investigated for their effects on other enzymes. For instance, derivatives of ketoprofen, a compound structurally similar to this compound, have been shown to inhibit 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory pathway. nih.gov The mechanism of inhibition is often non-competitive, where the inhibitor binds to an allosteric site on the enzyme rather than the active site for the substrate. wikipedia.orgsavemyexams.com This binding event induces a conformational change in the enzyme, altering the shape of the active site and reducing its catalytic efficiency without necessarily preventing substrate binding. wikipedia.orgsavemyexams.com Another form of inhibition relevant to these compounds is suicide inhibition, a type of irreversible mechanism where the enzyme converts the inhibitor molecule into a reactive form within its own active site, leading to a permanent covalent bond and inactivation.

Derivatives of this compound serve as valuable substrate analogs for probing enzyme mechanisms. A substrate analog is a molecule that structurally resembles the enzyme's natural substrate and can bind to the active site. savemyexams.com By systematically modifying the structure of the parent compound, researchers can develop probes to map the topology of an enzyme's active site and understand the specific interactions required for binding and catalysis. researchgate.net

This approach is exemplified by the synthesis of various this compound derivatives to test the Appleton and Brown binding model for the COX enzyme. acs.org These analogs act as mechanistic probes to confirm the spatial arrangement and types of interactions—such as hydrophobic, electrostatic, or hydrogen bonding—that govern the binding of inhibitors. researchgate.netmdpi.com This strategy is crucial in structure-activity relationship (SAR) studies, which aim to optimize the potency and selectivity of enzyme inhibitors for therapeutic development. researchgate.net Furthermore, chiral complexes involving this compound derivatives have been developed as synthons for the asymmetric synthesis of novel α-amino acids, highlighting their utility as building blocks for creating new, biologically active molecules and mechanistic probes. mdpi.comresearchgate.netnih.gov

Other Enzyme Targets and Their Mechanisms of Inhibition

Receptor Binding Studies and Photoaffinity Labeling Applications

The benzoylphenylalanine (Bpa) component of the title compound is a powerful tool in chemical biology, particularly for its utility as a photoreactive probe to investigate molecular interactions.

Benzoylphenylalanine (Bpa) is a photoreactive amino acid derivative that can be incorporated into peptides or proteins. caymanchem.com Its utility stems from the benzophenone (B1666685) group, which is relatively stable in the dark but becomes highly reactive upon exposure to long-wave UV light (typically around 350-365 nm). nih.govuq.edu.au This activation generates a reactive triplet ketone, which can covalently cross-link to adjacent molecules by inserting into C-H bonds within a close proximity (approximately 3 Å). uq.edu.au

This process, known as photoaffinity labeling (PAL), is a powerful technique for capturing and identifying transient or low-affinity interactions between a ligand (like a peptide containing Bpa) and its target protein or receptor. nih.govtandfonline.com The Bpa-containing molecule is allowed to bind to its target, and subsequent UV irradiation forms a stable, covalent bond between them. acs.orgresearchgate.net This transforms a non-covalent interaction into a permanent link, allowing the resulting complex to be isolated and analyzed. nih.gov

| Property | Description | Reference |

| Activation | UV light (approx. 350-365 nm) | uq.edu.au |

| Reactive Group | Benzophenone | nih.gov |

| Mechanism | Forms a triplet ketone that inserts into C-H bonds | uq.edu.au |

| Application | Photoaffinity labeling (PAL), photo-cross-linking | nih.gov |

| Advantage | Captures transient or weak protein-ligand and protein-protein interactions | nih.govtandfonline.com |

The ultimate goal of using Bpa in photoaffinity labeling is to identify the precise location of a molecular interaction. Once a Bpa-containing probe is covalently cross-linked to its binding partner, the resulting complex can be subjected to detailed biochemical analysis. tandfonline.com The standard workflow involves isolating the covalent conjugate, often through methods like SDS-PAGE, followed by proteolytic digestion (e.g., with trypsin or Lys-C) to break the protein into smaller peptide fragments. tandfonline.comdoi.org

These fragments are then analyzed using mass spectrometry (MS). tandfonline.com By comparing the mass spectra of the cross-linked sample to a non-cross-linked control, researchers can identify the peptide fragment from the target protein that carries the mass of the Bpa-probe. Further analysis using tandem mass spectrometry (MS/MS) can then pinpoint the exact amino acid residue(s) that formed the covalent bond with the activated Bpa. tandfonline.comresearchgate.net This powerful strategy has been successfully used to map the binding interface of numerous ligand-receptor pairs, such as identifying a 17-amino acid domain of the parathyroid hormone 1 receptor (PTH1-Rc) that interacts with a Bpa-substituted parathyroid hormone analog. doi.org To improve the reliability of identifying cross-linked products, stable isotope-labeled versions of Bpa (e.g., ¹³C-labeled Bpa) are often used, as they create a distinct isotopic signature in the mass spectrometer. researchgate.net

Conformational Changes Induced by Ligand Binding

The binding of a ligand to a protein is a fundamental process that often triggers significant conformational changes, dictating the protein's function and subsequent signaling events. The study of these structural shifts provides critical insights into the mechanics of molecular recognition and allosteric regulation. Techniques combining chemical cross-linking with mass spectrometry have proven highly effective for monitoring these dynamic changes in solution.

One prominent method involves the incorporation of the photo-reactive amino acid p-benzoyl-L-phenylalanine (pBpa), an analog of this compound, into a protein's structure. This allows for the mapping of ligand-induced conformational adjustments. For instance, studies on the Peroxisome Proliferator-Activated Receptor β/δ (PPAR-β/δ) have utilized this approach to monitor its structural changes upon binding to agonists. nih.gov By introducing pBpa at specific sites, researchers can capture distance constraints within the protein before and after ligand binding. nih.gov

Upon binding of an agonist, the PPAR-β/δ ligand-binding domain (LBD) and the full-length protein stabilize into a specific conformation. nih.gov This stabilization is a key step in its activation. Cross-linking data has revealed a notable change, suggesting that the N-terminal and C-terminal regions of the full-length PPAR-β/δ are brought into close proximity when a ligand such as GW1516 is present. nih.gov This demonstrates the interplay between the DNA-binding domain (DBD) and the LBD, highlighting how ligand binding can induce global structural rearrangements necessary for the receptor's function. nih.gov

The general principle of ligand-induced conformational change can be understood through models like the "induced fit" hypothesis, which posits that the protein's active site is flexible and adapts its shape to accommodate the ligand. psu.edu An alternative model, the "pre-existing equilibrium" hypothesis, suggests that proteins exist as an ensemble of conformations, and a ligand selectively binds to and stabilizes an active conformation that is already present in the unbound state. psu.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for observing these changes. By incorporating specific ncAAs (noncanonical amino acids) that act as sensitive probes, researchers can detect shifts in the local electronic environment upon ligand binding, which are indicative of conformational changes. acs.org For example, studies on λ lysozyme (B549824) using difluoromethionine, an ncAA, showed that the binding of an inhibitor caused a significant change in the fluorine signals, suggesting a structural alteration within the enzyme. acs.org

| Protein System | Amino Acid Analog Used | Key Finding | Reference |

|---|---|---|---|

| Peroxisome Proliferator-Activated Receptor β/δ (PPAR-β/δ) | p-benzoyl-L-phenylalanine (pBpa) | Ligand binding stabilizes a specific conformation, bringing the N- and C-termini closer. | nih.gov |

| λ Lysozyme | Difluoromethionine (F₂Met) | Inhibitor binding induced a conformational change near the enzyme's core, detected by NMR shifts. | acs.org |

| SthK Ion Channel | - (Studied via FRET) | Binding of cyclic nucleotide agonists (cAMP, cGMP) induces a rotational movement of the C-helix towards the β-roll in the cyclic nucleotide-binding domain (CNBD). | elifesciences.org |

Investigation of Cellular Pathways or Targets through Molecular Interaction

The biological activity of a compound is defined by its interactions with cellular components. This compound and its derivatives have been investigated for their ability to engage specific molecular targets and influence cellular pathways. Identifying these targets is crucial for understanding the compound's mechanism of action.

A series of this compound derivatives were synthesized and evaluated for their potential to interact with the cyclooxygenase (COX) enzyme. nih.gov The design of these compounds was based on a proposed binding mechanism to a receptor site on the enzyme. nih.gov The cyclooxygenase pathway is a key cellular process involved in inflammation through the production of prostaglandins. By targeting this enzyme, these derivatives were explored for their anti-inflammatory properties. nih.gov

Protein-Protein Interaction Analysis using Photo-Crosslinking

Photo-crosslinking has emerged as a powerful technique to identify and map protein-protein interactions (PPIs) directly within their native cellular environment. nih.govresearchgate.net This method often utilizes photo-reactive amino acid analogs, such as p-benzoyl-L-phenylalanine (pBpa), which can be genetically incorporated into a protein of interest. wikipedia.orgnih.gov

The mechanism of pBpa-mediated photo-crosslinking is initiated by exposure to UV light (typically around 350–365 nm). nih.gov This irradiation excites the benzophenone carbonyl group, promoting it to a diradical triplet state. nih.gov This highly reactive species can then abstract a hydrogen atom from a nearby C-H bond on an interacting protein, leading to the formation of a stable, covalent adduct. nih.gov A key advantage of this method is its ability to capture both stable and transient interactions that are often difficult to detect with traditional biochemical techniques. nih.gov

This approach has been successfully applied to investigate a variety of cellular processes. For example, it was used to study the interactions of the adaptor protein Grb2 in mammalian cell signaling and to analyze the assembly of the Translocase of the Outer Mitochondrial membrane (TOM) complex in yeast. researchgate.netnih.gov In another study, a derivative of a cyclic peptide inhibitor (187-1) containing a benzoylphenylalanine group was used to identify its direct binding target. pnas.org Upon UV irradiation, the inhibitor specifically cross-linked to N-WASP, confirming it as the molecular target and revealing an allosteric mechanism of inhibition. pnas.org The cross-linking was shown to be specific, as it could be competed away by an excess of the non-derivatized inhibitor. pnas.org

| Bait Protein/Molecule | Photo-Reactive Analog | Identified Interaction Partner(s) | Biological Context | Reference |

|---|---|---|---|---|

| LexA + Gal4 | p-benzoyl-L-phenylalanine (pBpa) and halogenated analogs | Gal80 | Transcriptional regulation in yeast | nih.gov |

| Grb2 Adaptor Protein | p-benzoyl-L-phenylalanine (pBpa) | Signaling partners in CHO cells | Cell signaling pathways | researchgate.net |

| Cyclic Peptide 187-1 | Biotinylated derivative with a benzoylphenylalanine group | N-WASP | Actin polymerization regulation | pnas.org |

| TOM Complex Subunits | p-benzoyl-L-phenylalanine (pBpa) | Intra-complex subunits and substrate proteins | Mitochondrial protein import | nih.gov |

Exploration of Cellular Processes (e.g., phospholipase activation, without specifying disease outcome)

The interaction of this compound derivatives with specific enzymes illustrates their potential to modulate key cellular processes. A notable example is the investigation of their effects on the cyclooxygenase pathway. A series of these derivatives were synthesized with the specific aim of binding to a receptor site on the cyclooxygenase enzyme. nih.gov Cyclooxygenase is integral to the metabolic pathway that converts arachidonic acid into prostaglandins, which are lipid compounds involved in various cellular functions, including the inflammatory response. The study of these compounds in an in vivo model of pleurisy demonstrated their ability to influence this process, confirming their engagement with the targeted cellular machinery. nih.gov

In a different context, studies using analogs of the amyloid beta peptide have explored the activation of phospholipases. A series of single alanine-substituted analogs of amyloid beta peptide (25-35) were examined for their capacity to activate phospholipases A2, C, and D in cultured LA-N-2 cells. nih.gov The results showed that substitutions at specific positions within the peptide sequence could prevent the activation of these enzymes, indicating that specific structural features of the peptide are required to initiate this cellular signaling process. nih.gov For example, substituting alanine (B10760859) at positions 29-34 hindered the activation of both phospholipase A2 and D. nih.gov This highlights how specific molecular interactions can trigger or block complex cellular activities like phospholipase activation.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for the separation and purification of N-(2-Benzoylphenyl)alanine from reaction mixtures and biological matrices. Both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are routinely utilized.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful method for the analysis and purification of this compound and related compounds. nih.gov This technique separates molecules based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase.

Detailed research findings show that the separation of peptides containing benzoylphenylalanine (Bpa) residues can be effectively achieved using C18 columns. nih.gov For instance, the purification of a proteolysis product was accomplished on a preparatory C18 column with a linear gradient of water and acetonitrile (B52724), both containing 0.1% trifluoroacetic acid (TFA), at a flow rate of 2.5 mL/min. nih.gov Analytical separations often employ similar conditions but on an analytical C18 column with a flow rate of 1.0 mL/min. nih.gov HPLC methods are suitable for the accurate determination of many primary amino acids due to their high sensitivity, simplicity, and reliability. bevital.no The purity of commercial Fmoc-L-p-benzoylphenylalanine is often assayed by HPLC, with standards typically requiring ≥98.0% purity. sigmaaldrich.comsigmaaldrich.com

| Parameter | Preparative RP-HPLC | Analytical RP-HPLC |

| Stationary Phase | Phenomenex Luna 10μ 100 Å C18(2) | Varian Microsorb-MV 5μ 100 Å C18 |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Gradient | 30-100% B over 140 min | 0-70% B over 70 min |

| Flow Rate | 2.5 mL/min | 1.0 mL/min |

| Detection | UV (349 nm for Dnp-labeled peptides) | Not specified |

Thin Layer Chromatography (TLC)

Thin-layer chromatography (TLC) serves as a simple, rapid, and cost-effective method for monitoring reaction progress, identifying compounds in a mixture, and assessing purity. psu.edu It operates on the principle of separating components based on their differential partitioning between a stationary phase (typically silica (B1680970) gel, alumina, or cellulose) and a mobile phase. psu.educrsubscription.com

For amino acids and their derivatives, TLC is a widely used preliminary analytical method before employing more sophisticated techniques like HPLC. psu.edu The separation of amino acids can be achieved on various stationary phases, including microcrystalline cellulose, with a mobile phase often consisting of a mixture of butanol, acetic acid, and water. researchgate.net For instance, a mobile phase of n-propanol–water (70:30, v/v) has been used on silica gel plates for amino acid analysis. crsubscription.com In the synthesis of dexketoprofen (B22426) derivatives with amino acids, preparative TLC with a chloroform/methanol mobile phase (95:5 or 70:30, v/v) was used for purification. mdpi.com After separation, the spots are typically visualized by spraying with a reagent like ninhydrin (B49086), which reacts with the amino acids to produce colored spots. amrita.edu

| Parameter | Value/Description |

| Stationary Phase | Silica gel, aluminum oxide, or cellulose. psu.edu |

| Mobile Phase (general for amino acids) | A mixture of solvents, often including butanol, acetic acid, and water. researchgate.net |

| Mobile Phase (specific example) | Chloroform/methanol (95:5, v/v or 70:30, v/v). mdpi.com |

| Detection | Spraying with ninhydrin reagent followed by heating. amrita.edu |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound and its derivatives. It provides high sensitivity and specificity, making it ideal for analyzing complex samples.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of thermally labile and non-volatile molecules like amino acid derivatives. upce.cz ESI-MS typically generates protonated molecules [M+H]+ or adducts with ions like sodium [M+Na]+ or potassium [M+K]+, allowing for straightforward molecular weight determination. upce.czresearchgate.net

In the characterization of Ni(II) complexes of Schiff bases derived from (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide and various amino acids, ESI-MS in the positive-ion mode was exclusively used. upce.czresearchgate.net The samples were dissolved in acetonitrile and introduced into the mass spectrometer via direct infusion. upce.cz For peptides containing benzoylphenylalanine, ESI-MS has been used to confirm the mass of the expected products. nih.gov

| ESI-MS Parameter | Value |

| Ionization Mode | Positive-ion |

| Sample Solvent | Acetonitrile |

| Ion Source Temperature | 300°C |

| Capillary Voltage | 4.5 kV |

| Drying Gas (Nitrogen) Flow Rate | 4 L/min |

| Drying Gas (Nitrogen) Pressure | 10 psi |

LC-MS/MS for Sensitive Detection and Characterization

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the analysis of amino acids in complex mixtures, such as biological fluids. zivak.comthermofisher.com This technique allows for the separation of compounds by LC followed by their fragmentation in the mass spectrometer to generate characteristic product ions, enabling unambiguous identification and quantification. sciex.com

LC-MS/MS methods have been developed for the rapid analysis of free amino acids without the need for derivatization. thermofisher.comsciex.com These methods are crucial for studying metabolic disorders. zivak.com In the analysis of peptides containing benzoylphenylalanine, ESI-MS/MS was used to fragment parent ions, yielding b-type and y-type fragments that are consistent with the proposed peptide structures. nih.gov The collision energy for tandem mass spectrometry experiments is typically adjusted to reduce the precursor ion intensity to 10-50% of its original value. nih.gov For the analysis of Ni(II) complexes, collision energies in the range of 25–30 eV/z have been utilized. upce.cz

| LC-MS/MS Parameter | Description/Value |

| Ionization Source | Electrospray Ionization (ESI) |

| Analysis Mode | Tandem Mass Spectrometry (MS/MS) |

| Fragmentation | Collision-Induced Dissociation (CID) |

| Collision Energy (Peptides) | Adjusted to reduce precursor ion to 10-50% |

| Collision Energy (Ni(II) Complexes) | 25–30 eV/z |

| Application | Sensitive detection and structural characterization of amino acids and their derivatives in complex mixtures. zivak.comsciex.com |

Spectrophotometric Measurements (UV-Vis)

UV-Visible spectrophotometry is a quantitative technique used to measure the absorption of ultraviolet or visible radiation by a substance in solution. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. msu.edu

For compounds containing chromophores, such as the benzophenone (B1666685) group in this compound, UV-Vis spectroscopy is a valuable tool. The benzophenone moiety exhibits a characteristic absorption maximum that can be used for quantification. clockss.org For example, in studies involving photolysis of a benzophenone-containing phenylalanine derivative, the decrease in absorbance around 350 nm was monitored to calculate the reaction's half-life. clockss.org Furthermore, peptide concentrations can be determined by UV spectroscopy if they contain a suitable chromophore, such as a dinitrophenyl (Dnp) group, which has a known extinction coefficient at a specific wavelength (e.g., ε = 18,000 cm⁻¹ M⁻¹ at 349 nm). nih.gov The analysis of Ni(II) complexes of Schiff bases also employs UV-Vis spectroscopy as one of the analytical methods for characterization. researchgate.net High-performance liquid chromatography systems are often equipped with a UV-Vis detector for continuous monitoring of the column effluent. scielo.br

| Application | Wavelength (λmax) / Extinction Coefficient (ε) |

| Monitoring photolysis of benzophenone derivatives | ~350 nm |

| Quantification of Dnp-labeled peptides | 349 nm (ε = 18,000 cm⁻¹ M⁻¹) |

Role As a Chiral Auxiliary in Asymmetric Organic Synthesis

Regeneration and Recovery of the Chiral Auxiliary

A critical feature for the practical and economic viability of a chiral auxiliary is its efficient recovery and regeneration for subsequent use. york.ac.uk The process for removing the N-(2-benzoylphenyl)alanine-based auxiliary is typically straightforward and high-yielding, a key advantage of this system.

After the stereoselective reaction is complete, the resulting diastereomerically pure nickel complex is disassembled. This is generally achieved through acidic hydrolysis. tcichemicals.comtcichemicals.com Treatment with an acid, such as hydrochloric acid (HCl), breaks down the complex, liberating the newly synthesized, enantiomerically enriched α-amino acid. nih.gov

The chiral auxiliary itself is also released during this process. Because the auxiliary is designed to be robust, it remains intact under the cleavage conditions. Following the separation of the desired amino acid product, the auxiliary can be recovered from the reaction mixture, often through extraction and purification techniques like crystallization. cas.cz Research has demonstrated that the recovered auxiliary, such as (S)-N-(2-benzoylphenyl)-N′-benzylprolinamide (BPB), can be reused for preparing the initial nickel complex without loss of performance, highlighting the "green" and enzyme-like character of this synthetic approach. cas.cz This efficient recycling process significantly reduces waste and cost, making it a valuable method for the large-scale synthesis of specialized amino acids. mdpi.comcas.cz

Development of Modified Chiral Auxiliaries based on this compound Derivatives

To enhance stereocontrol, improve yields, and broaden the scope of application, researchers have developed various modified chiral auxiliaries based on the this compound scaffold. These modifications often involve altering the proline or alanine (B10760859) backbone of the auxiliary to fine-tune its steric and electronic properties.

One prominent class of derivatives includes N-alkylproline benzophenones, such as (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide , often referred to as (S)-BPB. tcichemicals.comcas.cz This auxiliary has been successfully used for the asymmetric synthesis of non-coded amino acids like 3-(1-naphthyl)alanine. cas.cz Further modifications have been explored to optimize performance. For example, the synthesis of (S)-N-(2-benzoylphenyl)-1-(4-benzyloxybenzyl) pyrrolidine-2-carboxamide was developed, which, when complexed with Ni(II) and alanine, yielded a diastereomeric mixture with a ratio of 98:2, demonstrating excellent stereocontrol. ysu.am

Another line of development led to N-(2-Benzoylphenyl)-2-(tert-butylamino)propanamide . This auxiliary was designed for the general asymmetric synthesis of α-amino acids and showed good to excellent chemical yields (73-99%) and diastereoselectivity (74:26 to >98:2) in the formation of Schiff base-Ni(II) complexes. researchgate.net Fluorinated derivatives, such as (S)-N-(2-benzoylphenyl)1(2-fluorobenzyl)-pyrrolidine-2-carboxamide (2-FBPB) , have also been synthesized. semanticscholar.org These modifications can influence the electronic properties of the auxiliary and its complexes, offering another tool for optimizing reaction outcomes. mdpi.comsemanticscholar.org

These modified auxiliaries are instrumental in synthesizing tailor-made α-amino acids, including those with unique side chains or those needed for creating conformationally constrained peptides. mdpi.comnih.gov

Table of Modified this compound Auxiliaries and Their Applications

| Chiral Auxiliary Derivative | Modification | Application/Key Finding | Diastereomeric Ratio (d.r.) or Enantiomeric Excess (ee) |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide ((S)-BPB) | Proline-based backbone with N-benzyl group | Asymmetric synthesis of various α-amino acids via Ni(II) complexation. tcichemicals.comnih.govcas.cz | High diastereoselectivity reported. nih.gov |

| (S)-N-(2-Benzoylphenyl)-1-(4-benzyloxybenzyl)pyrrolidine-2-carboxamide | Introduction of a 4-benzyloxybenzyl group on the proline nitrogen. ysu.am | Synthesis of alanine complex. ysu.am | 98:2 d.r. ysu.am |

| N-(2-Benzoylphenyl)-2-(tert-butylamino)propanamide | Alanine-based backbone with a tert-butyl group. researchgate.net | General synthesis of α-amino acids via Ni(II) complexes. researchgate.net | 74:26 to >98:2 d.r. researchgate.net |

| (S)-N-(2-Benzoylphenyl)1(2-fluorobenzyl)-pyrrolidine-2-carboxamide (2-FBPB) | Introduction of a 2-fluorobenzyl group on the proline nitrogen. semanticscholar.org | Used in the synthesis of unnatural amino acids for stapled peptides. semanticscholar.org | High yields and stereocontrol reported. semanticscholar.org |

Future Directions and Emerging Research Avenues

Design and Synthesis of Advanced N-(2-Benzoylphenyl)alanine Analogs for Specific Research Purposes

The core structure of this compound serves as a versatile scaffold for the design and synthesis of advanced analogs tailored for specific scientific investigations. A primary area of focus has been in the field of asymmetric synthesis, where chiral derivatives are employed as ligands to facilitate stereo-controlled chemical transformations.

Researchers have successfully synthesized a variety of analogs to enhance their stereocontrolling properties. mdpi.com For instance, derivatives are developed to act as chiral auxiliaries in the asymmetric synthesis of α-amino acids. researchgate.net This is often achieved by forming Schiff base complexes with amino acids and Ni(II) ions, which allows for base-catalyzed thermodynamic equilibration to yield products with high diastereoselectivity. researchgate.net The synthesis of these analogs is a critical step, as the steric and electronic properties of the ligand directly influence the efficiency and selectivity of the reaction. researchgate.net Efforts have been made to develop practical and efficient stereoselective synthesis routes, such as the palladium-catalyzed α-arylation of a chiral nickel(II) glycinate (B8599266) complex, which produces arylglycine derivatives in excellent yields and good diastereoselectivity. researchgate.net

Another significant research direction is the synthesis of analogs with potential therapeutic activities. A series of this compound derivatives were synthesized and evaluated for their anti-inflammatory properties. nih.gov These compounds were designed with the hypothesis that they would bind to a receptor site on the cyclooxygenase (COX) enzyme. nih.gov This has led to the preparation of numerous compounds, with some showing potency comparable, albeit lower, to established anti-inflammatory drugs like indomethacin (B1671933) in preclinical models. nih.gov

The table below summarizes some of the advanced analogs and their specific research applications.

| Analog Type | Intended Research Purpose | Key Research Findings | Citation |

| Chiral Tridentate Ligands | Asymmetric synthesis of tailor-made α-amino acids. | Forms Ni(II) complexes with Schiff bases of amino acids, enabling high stereoselectivity in alkylation and arylation reactions. | mdpi.com |

| (R)- and (S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide | Chemical dynamic kinetic resolutions of α- and β-amino acids. | Demonstrates excellent stereo-controlling ability and is easily recyclable. | mdpi.com |

| Fluorinated Chiral Ligands | Preparation of α-dialkenyl and α-alkenyl amino acids. | Used to create Ni(II) complexes for the synthesis of complex amino acid structures with high yield and enantioselectivity. | mdpi.com |

| Various this compound derivatives | Anti-inflammatory agents. | Some derivatives showed activity in pleurisy and adjuvant arthritis models, suggesting potential as COX enzyme inhibitors. | nih.gov |

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

To accelerate the discovery and optimization of this compound derivatives, researchers are increasingly integrating computational modeling with experimental validation. le.ac.uk This synergistic approach provides a deeper understanding of the molecular mechanisms that govern the properties and activities of these compounds.

Density Functional Theory (DFT) has been employed to investigate the molecular structure, electronic properties, and intramolecular interactions of N-(2-benzoylphenyl) derivatives. researchgate.net These theoretical calculations help to elucidate geometric parameters and analyze phenomena such as intramolecular hydrogen bonding, which can be crucial for the compound's conformation and reactivity. researchgate.netscielo.org.mx For instance, computational studies on Ni(II) complexes of Schiff bases derived from this compound analogs help to understand the origins of stereochemical control in asymmetric synthesis. researchgate.net By calculating the energies of different stereoisomers and transition states, researchers can predict which chiral ligand will provide the highest stereoselectivity for a given reaction. researchgate.net

In the context of drug design, in silico molecular docking studies are used to predict how this compound derivatives might bind to biological targets like the COX enzymes. nih.govbhu.ac.in These computational models can identify key interactions, such as hydrogen bonds and hydrophobic contacts, within the enzyme's active site. This information is invaluable for designing new analogs with improved binding affinity and selectivity. mdpi.com The predictions from these in silico studies are then tested and refined through in vitro experiments, such as enzyme inhibition assays, creating a powerful feedback loop for rational drug design. bhu.ac.inmdpi.comnih.gov

The combination of computational and experimental techniques is summarized below:

| Technique | Application to this compound Research | Insights Gained | Citation |

| Density Functional Theory (DFT) | Calculation of molecular structure, HOMO-LUMO energies, and noncovalent interactions of Ni(II) complexes. | Understanding of electronic structure, reactivity, and the origin of stereo-induction in asymmetric synthesis. | researchgate.netresearchgate.net |

| Molecular Docking (in silico) | Predicting the binding modes and affinities of derivatives to enzyme active sites (e.g., COX). | Identification of key binding interactions and rational design of more potent and selective inhibitors. | mdpi.comrsc.org |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Structural characterization of Ni(II) complexes of Schiff bases. | Determination of molecular weight and fragmentation patterns, confirming the structure of synthesized complexes. | upce.cz |

| In vitro Enzyme Assays | Measuring the inhibitory activity of synthesized derivatives against specific enzymes. | Experimental validation of computational predictions and quantification of biological activity. | bhu.ac.inmdpi.com |

Exploration of Novel Research Applications Beyond Current Scope

While much of the research has focused on asymmetric catalysis and anti-inflammatory agents, the unique chemical structure of this compound opens the door to other potential applications.

The ability of its derivatives to form stable complexes with transition metals like Nickel(II) suggests potential uses in other areas of catalysis beyond amino acid synthesis. mdpi.comupce.cz These organometallic complexes could be investigated for their catalytic activity in C-C and C-N bond-forming reactions, which are fundamental transformations in organic synthesis. Furthermore, the chiral nature of these complexes makes them attractive candidates for the development of new chiral sensors or materials with specific optical properties.

In the realm of medicinal chemistry, the anti-inflammatory properties of some this compound derivatives could be a starting point for developing agents for other related conditions. nih.govacs.org For example, exploring their effects on other enzymes involved in inflammatory pathways or investigating their potential as antioxidants could yield new therapeutic leads. mdpi.com The scaffold could also be adapted to target other biological systems. For instance, by modifying the substituents on the phenyl rings, it may be possible to develop derivatives with activity against other enzymes or receptors, potentially leading to treatments for a wider range of diseases. The development of N-(4-benzoylphenyl)-2-furamide derivatives as potential antihyperlipidemic agents showcases the versatility of the benzoylphenyl amide scaffold in medicinal chemistry. nih.gov

Q & A

Q. What are the key physicochemical properties of N-(2-Benzoylphenyl)alanine, and how do they influence experimental design?

- Methodological Answer : this compound has a molecular weight of 269.105 g/mol, a density of 1.252 g/cm³, and a boiling point of 521.8°C at 760 mmHg . These properties are critical for solvent selection (e.g., high-boiling solvents for synthesis) and purification (e.g., recrystallization based on solubility differences). The compound’s hydrogen bond donor/acceptor count (2 donors, 4 acceptors) and XLogP3 value (3.8) suggest moderate hydrophobicity, guiding chromatographic separation (e.g., reverse-phase HPLC with acetonitrile/water gradients).

Q. How is the structural conformation of this compound confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, orthogonal crystal systems (space group P212121) with cell parameters a = 8.4036 Å, b = 11.2215 Å, c = 21.4182 Å were used to resolve the structure . Key observations include dihedral angles between aromatic rings (e.g., 59.10° between benzoyl and phenyl groups) and intramolecular N–H⋯O/N hydrogen bonds stabilizing the conformation . Data collection involves ω/2θ scans (θ range: 1.9°–25.5°), with refinement to R = 0.034 and wR = 0.084 .

Advanced Research Questions

Q. How can computational modeling complement experimental data to predict reactivity or binding interactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can validate experimental findings, such as optimizing the geometry using the B3LYP/6-311G(d,p) basis set. For instance, the calculated exact mass (269.105 g/mol) matches experimental data , confirming molecular stability. Molecular docking studies (e.g., AutoDock Vina) can predict interactions with biological targets like PPARγ, leveraging structural analogs where N-(2-Benzoylphenyl)-L-tyrosine derivatives showed agonist activity .

Q. What strategies address contradictions in biological activity data for structurally similar analogs?

- Methodological Answer : Systematic SAR analysis is essential. For example, replacing the benzoyl group with chloro-substituted phenylacetyl moieties (as in N-(3-chlorophenylacetyl)alanine) alters steric and electronic profiles, impacting enzyme inhibition . Key steps:

- Step 1 : Synthesize analogs with controlled substituent positions (e.g., meta vs. para chloro groups).